N-[5-(4-Fluoro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-acetamide
Overview
Description
N-[5-(4-Fluoro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-acetamide is a complex organic compound that belongs to the thiazolidine family This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-Fluoro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-acetamide typically involves the condensation of 4-fluorobenzaldehyde with thiosemicarbazide to form a Schiff base. This intermediate is then cyclized with chloroacetic acid under basic conditions to yield the desired thiazolidine derivative. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction temperature is maintained between 60-80°C to ensure optimal yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can also be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-Fluoro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-acetamide undergoes various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the thiazolidine ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction temperature0-25°C.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction temperature0-25°C.
Substitution: Amines, thiols; reaction temperature25-50°C.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
N-[5-(4-Fluoro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.
Medicine: Potential use in the treatment of cancer due to its ability to inhibit certain enzymes involved in cell proliferation.
Industry: Used in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of N-[5-(4-Fluoro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the disruption of essential biochemical pathways, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N-(5-Benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-2-chloro-benzamide
- N-(5-(2-Chloro-6-fluoro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl)-benzamide
- 4-Fluoro-N-[4-(diethylamino)benzylidene]aniline
Uniqueness
N-[5-(4-Fluoro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-acetamide is unique due to the presence of both a fluorobenzylidene group and an acetamide moiety, which confer distinct chemical properties and biological activities. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a promising candidate for drug development .
Properties
IUPAC Name |
N-[(5E)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O2S2/c1-7(16)14-15-11(17)10(19-12(15)18)6-8-2-4-9(13)5-3-8/h2-6H,1H3,(H,14,16)/b10-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGXCSCLJGNYLI-UXBLZVDNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NN1C(=O)C(=CC2=CC=C(C=C2)F)SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NN1C(=O)/C(=C\C2=CC=C(C=C2)F)/SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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